

# The Molecular Basis of Drisapersen-Induced Exon 51 Skipping: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Drisapersen** (formerly PRO051/GSK2402968) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 51 skipping. By selectively masking a key region within exon 51 of the dystrophin premRNA, **Drisapersen** modulates the splicing process to exclude this exon, thereby restoring the reading frame and enabling the production of a shorter, yet functional, dystrophin protein. This guide provides a detailed technical overview of the molecular mechanisms underpinning **Drisapersen**'s action, a summary of its clinical efficacy with quantitative data, detailed experimental protocols for assessing its effects, and visual representations of the key molecular and experimental pathways.

# Introduction to Duchenne Muscular Dystrophy and Exon Skipping

Duchenne muscular dystrophy is a severe, X-linked recessive neuromuscular disorder caused by mutations in the DMD gene, which encodes the dystrophin protein.[1] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1] Mutations that disrupt the open reading frame of the DMD gene lead to the absence of functional dystrophin, resulting in progressive muscle degeneration and weakness.[1]



The therapeutic strategy of exon skipping aims to correct the reading frame of the dystrophin pre-mRNA in patients with specific deletions or other mutations.[1] By using antisense oligonucleotides (AONs) to mask specific exonic or intronic splicing sequences, the splicing machinery is directed to "skip" a particular exon.[2] For a subset of DMD patients, skipping an exon adjacent to a deletion can restore the reading frame, leading to the translation of a truncated but partially functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy. Approximately 13% of DMD patients have mutations that are amenable to the skipping of exon 51.[1]

# Drisapersen: An Antisense Oligonucleotide for Exon 51 Skipping

**Drisapersen** is a 20-base, 2'-O-methyl phosphorothioate (2'-OMePS) modified antisense oligonucleotide.[3] This chemical modification enhances its stability and binding affinity to the target RNA sequence.

Sequence: 5'-UCAAGGAAGAUGGCAUUUCU-3'[2]

#### **Molecular Mechanism of Action**

**Drisapersen** functions by binding to a specific sequence within exon 51 of the dystrophin premRNA. This binding sterically hinders the access of splicing factors, such as Serine/Argininerich (SR) proteins, to an exonic splicing enhancer (ESE) site.[4][5] ESEs are crucial for the recognition of exons by the spliceosome. By blocking the binding of these essential splicing factors, **Drisapersen** effectively masks exon 51 from the splicing machinery, leading to its exclusion from the mature mRNA. This process is illustrated in the signaling pathway diagram below.





Click to download full resolution via product page

Caption: Molecular mechanism of **Drisapersen**-induced exon 51 skipping.

### **Quantitative Data from Clinical Trials**

The clinical development of **Drisapersen** involved several Phase II and Phase III studies. The primary efficacy endpoint in many of these trials was the change in the six-minute walk distance (6MWD). Molecular endpoints included the quantification of exon 51 skipping and dystrophin protein levels.

#### **Clinical Efficacy: 6-Minute Walk Distance (6MWD)**



| Study                               | Treatment<br>Group       | Placebo<br>Group | Treatment<br>Difference<br>(meters) | p-value | Reference |
|-------------------------------------|--------------------------|------------------|-------------------------------------|---------|-----------|
| DMD114117<br>(Phase II)             | +31.5 m (at<br>25 weeks) | 35.09            | 0.014                               | [6]     |           |
| DMD114876<br>(Phase II)             | 27.1 (at 24<br>weeks)    | 0.069            | [7][8]                              |         |           |
| DMD114044<br>(Phase III)            | 10.3 (at 48<br>weeks)    | 0.415            | [9][10]                             | _       |           |
| DMD114044<br>(Subgroup<br>analysis) | 35.4 (at 48<br>weeks)    | 0.039            | [9]                                 |         |           |

# Molecular Efficacy: Exon Skipping and Dystrophin

**Production** 

| Study                      | Dose          | Exon 51<br>Skipping                          | Dystrophin<br>Protein Levels                | Reference |
|----------------------------|---------------|----------------------------------------------|---------------------------------------------|-----------|
| PRO051-01<br>(Phase I)     | 0.8 mg (i.m.) | Detected in all 4 patients                   | 3-12% of normal                             | [11]      |
| PRO051-02<br>(Phase I/IIa) | 0.5-6 mg/kg   | Dose-dependent increase                      | Up to 15.6% of normal                       | [11][12]  |
| DMD114876<br>(Phase II)    | 3 mg/kg/week  | Mean intensity:<br>4.37 (arbitrary<br>units) | Not consistently increased                  | [7]       |
| DMD114876<br>(Phase II)    | 6 mg/kg/week  | Mean intensity:<br>4.44 (arbitrary<br>units) | Not consistently increased                  | [7]       |
| Open-Label<br>Extension    | 6 mg/kg       | Detected in all<br>biopsies (week<br>68/72)  | Detected in all<br>biopsies (week<br>68/72) | [3][13]   |



#### **Experimental Protocols**

The assessment of **Drisapersen**'s efficacy relies on a set of key molecular biology techniques to quantify exon skipping at the mRNA level and dystrophin protein restoration in muscle biopsies.

#### Quantification of Exon 51 Skipping by Nested RT-PCR

This method is highly sensitive for detecting the skipped transcript.

- 1. RNA Extraction: Total RNA is isolated from muscle biopsy tissue (10-15 mg) using a standard RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen).[3]
- 2. cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random hexamer primers.[14]
- 3. First Round PCR: A PCR is performed using primers flanking exon 51 (e.g., in exon 49 and exon 53).
- 4. Second Round (Nested) PCR: A second round of PCR is performed using the product from the first round as a template and a new set of primers internal to the first set. This increases the specificity and sensitivity of detection.
- 5. Gel Electrophoresis and Densitometry: The nested PCR products are separated on an agarose gel. The presence of a smaller band corresponding to the exon 51-skipped transcript and a larger band for the unskipped transcript is visualized. The intensity of these bands is quantified using densitometry software (e.g., ImageJ) to determine the relative amount of exon skipping.[7]

### Quantification of Dystrophin Protein by Western Blotting

This technique is used to determine the amount of dystrophin protein in a muscle sample.

- 1. Protein Extraction: Muscle biopsy samples are homogenized in a lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol).[15][16]
- 2. Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).



- 3. Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) is loaded onto a low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) to resolve the large dystrophin protein. [15][16]
- 4. Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

#### 5. Immunoblotting:

- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific for dystrophin (e.g., antidystrophin C-terminus).
- A loading control antibody (e.g., anti- $\alpha$ -actinin or anti-GAPDH) is also used to normalize for protein loading.
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
- 6. Detection and Quantification: The signal from the dystrophin and loading control bands is detected using chemiluminescence or fluorescence imaging. The intensity of the dystrophin band is normalized to the loading control and can be expressed as a percentage of a healthy control sample.[16]

## Assessment of Dystrophin Localization by Immunohistochemistry

This method visualizes the presence and localization of dystrophin protein within the muscle tissue.

- 1. Tissue Preparation: Muscle biopsy samples are typically fresh-frozen in isopentane cooled by liquid nitrogen. Thin sections (e.g.,  $5-10 \mu m$ ) are cut using a cryostat.
- 2. Fixation and Permeabilization: The sections are fixed (e.g., with cold acetone) and permeabilized to allow antibody access.
- 3. Blocking: Non-specific antibody binding sites are blocked.



- 4. Primary Antibody Incubation: The sections are incubated with a primary antibody against dystrophin (e.g., anti-dystrophin rod domain or C-terminus).[17]
- 5. Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
- 6. Counterstaining and Mounting: The sections may be counterstained with a nuclear stain (e.g., DAPI) and mounted with an anti-fade mounting medium.
- 7. Microscopy and Analysis: The sections are visualized using a fluorescence microscope. The presence of dystrophin at the sarcolemma (the muscle cell membrane) is assessed. The percentage of dystrophin-positive fibers can be quantified.[18]

## Visualized Workflows and Relationships Experimental Workflow for Efficacy Assessment





Click to download full resolution via product page

Caption: Workflow for assessing **Drisapersen**'s molecular efficacy.

### **Logical Relationship of Therapeutic Action**

Caption: Logical flow from mutation to therapeutic intervention.

#### Conclusion

**Drisapersen** represents a targeted therapeutic approach for a specific subset of Duchenne muscular dystrophy patients. Its mechanism of action, centered on the steric hindrance of



splicing factors to induce exon 51 skipping, has been well-characterized. While clinical trials have shown some evidence of a modest treatment benefit, particularly in certain patient subgroups, they have also highlighted the complexities of treating this devastating disease. The methodologies outlined in this guide provide a framework for the continued evaluation of this and other exon skipping therapies, emphasizing the importance of robust and standardized molecular and clinical outcome measures in the development of new treatments for Duchenne muscular dystrophy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 2. Enhanced Exon-skipping Induced by U7 snRNA Carrying a Splicing Silencer Sequence: Promising Tool for DMD Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11866784B2 Exonic splicing enhancers and exonic splicing silencers Google Patents [patents.google.com]
- 6. Safety and efficacy of drisapersen for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Placebo-controlled Phase 2 Trial of Drisapersen for Duchenne Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, drisapersen, in Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]







- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dystrophin quantification: Biological and translational research implications PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Molecular Basis of Drisapersen-Induced Exon 51 Skipping: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13920748#molecular-basis-for-drisapersen-induced-exon-51-skipping]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com